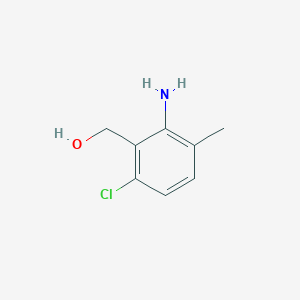![molecular formula C11H11N5O2S B2933840 N-[2-(methylsulfanyl)phenyl]-5-nitropyrimidine-4,6-diamine CAS No. 450345-11-6](/img/structure/B2933840.png)
N-[2-(methylsulfanyl)phenyl]-5-nitropyrimidine-4,6-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(methylsulfanyl)phenyl]-5-nitropyrimidine-4,6-diamine is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as NSC-744039 and has been found to exhibit anticancer properties.
作用機序
The exact mechanism of action of N-[2-(methylsulfanyl)phenyl]-5-nitropyrimidine-4,6-diamine is not fully understood. However, it is believed to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. Inhibition of topoisomerase II leads to DNA damage and cell death. N-[2-(methylsulfanyl)phenyl]-5-nitropyrimidine-4,6-diamine has also been shown to inhibit the activity of protein kinase C, an enzyme that is involved in cell signaling and regulation.
Biochemical and Physiological Effects:
N-[2-(methylsulfanyl)phenyl]-5-nitropyrimidine-4,6-diamine has been found to induce oxidative stress and DNA damage in cancer cells. It also inhibits the activity of various signaling pathways that are involved in cancer cell survival and proliferation. In addition, N-[2-(methylsulfanyl)phenyl]-5-nitropyrimidine-4,6-diamine has been shown to induce cell cycle arrest and apoptosis in cancer cells. However, its effects on normal cells are not well studied.
実験室実験の利点と制限
One of the advantages of using N-[2-(methylsulfanyl)phenyl]-5-nitropyrimidine-4,6-diamine in lab experiments is its potent anticancer activity. It has been found to exhibit cytotoxic effects against various cancer cell lines at low concentrations. Furthermore, it has been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a potential adjuvant therapy for cancer treatment. However, one of the limitations of using N-[2-(methylsulfanyl)phenyl]-5-nitropyrimidine-4,6-diamine is its low solubility in aqueous solutions. This can make it difficult to prepare stock solutions and to perform in vitro assays.
将来の方向性
There are several future directions for research on N-[2-(methylsulfanyl)phenyl]-5-nitropyrimidine-4,6-diamine. One direction is to further investigate its mechanism of action and its effects on normal cells. Another direction is to study its potential use in combination with other anticancer drugs to enhance their efficacy. Additionally, the development of more soluble analogs of N-[2-(methylsulfanyl)phenyl]-5-nitropyrimidine-4,6-diamine could improve its utility in lab experiments and in clinical applications. Finally, the evaluation of its in vivo efficacy and toxicity in animal models could provide valuable information for its potential use in cancer therapy.
合成法
The synthesis of N-[2-(methylsulfanyl)phenyl]-5-nitropyrimidine-4,6-diamine involves the reaction of 2-chloro-5-nitropyrimidine with 2-(methylsulfanyl)aniline in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures. The resulting product is then purified using column chromatography or recrystallization.
科学的研究の応用
N-[2-(methylsulfanyl)phenyl]-5-nitropyrimidine-4,6-diamine has been extensively studied for its potential anticancer properties. It has been found to exhibit cytotoxic effects against various cancer cell lines, including breast, lung, and colon cancer cells. In addition, it has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. Furthermore, N-[2-(methylsulfanyl)phenyl]-5-nitropyrimidine-4,6-diamine has been found to sensitize cancer cells to chemotherapy and radiation therapy, making it a potential adjuvant therapy for cancer treatment.
特性
IUPAC Name |
4-N-(2-methylsulfanylphenyl)-5-nitropyrimidine-4,6-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N5O2S/c1-19-8-5-3-2-4-7(8)15-11-9(16(17)18)10(12)13-6-14-11/h2-6H,1H3,(H3,12,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBAVARKOZUSFOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1NC2=NC=NC(=C2[N+](=O)[O-])N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(methylsulfanyl)phenyl]-5-nitropyrimidine-4,6-diamine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

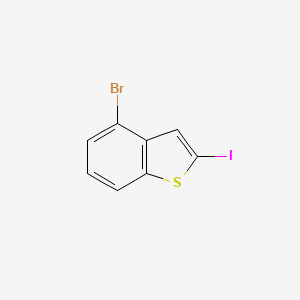

![N-[(E)-[4-(diethylamino)phenyl]methylideneamino]-2-(2-methylimidazol-1-yl)acetamide](/img/structure/B2933762.png)
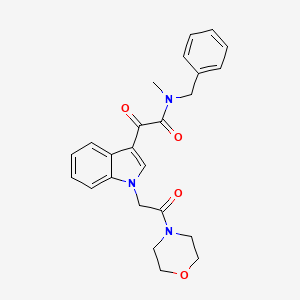
![2-[3-(4-chlorobenzoyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B2933764.png)
![Cyclohexyl 5-[(4-chlorophenyl)sulfinyl]-1,2,3-thiadiazole-4-carboxylate](/img/structure/B2933766.png)
![3-(dimethylamino)-4-phenyl-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-1-carbothioamide](/img/structure/B2933767.png)
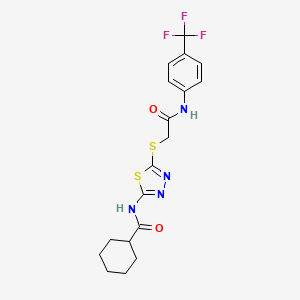
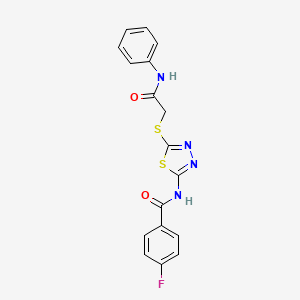
![N-(benzo[d]thiazol-5-yl)-4-benzoylbenzamide](/img/structure/B2933772.png)

![1-(4-((Benzo[d]thiazol-2-yloxy)methyl)piperidin-1-yl)-2-methoxyethanone](/img/structure/B2933777.png)

